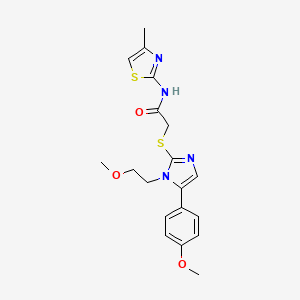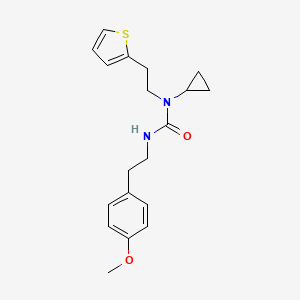
1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The intermediate is then reacted with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
- Reaction conditions: Solvent (e.g., DMF), temperature (room temperature), and time (12-24 hours).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Urea Core:
- Reacting cyclopropyl isocyanate with 4-methoxyphenethylamine under controlled conditions to form the intermediate urea derivative.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-25°C), and a catalyst (e.g., triethylamine).
化学反应分析
Types of Reactions: 1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at 0°C to room temperature.
Substitution: Electrophiles like bromine in acetic acid at room temperature.
Major Products:
- Oxidation of the methoxy group yields a hydroxyl derivative.
- Reduction of the urea moiety yields the corresponding amine.
- Substitution reactions yield various substituted thiophen derivatives.
科学研究应用
1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and thiophen-2-yl groups can enhance binding affinity and specificity to these targets, influencing various biological pathways.
相似化合物的比较
1-Cyclopropyl-3-(4-hydroxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(furan-2-yl)ethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-Cyclopropyl-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea is unique due to the combination of its cyclopropyl, methoxyphenethyl, and thiophen-2-yl groups, which confer distinct chemical and biological properties. This combination can result in enhanced stability, specific binding interactions, and unique reactivity compared to similar compounds.
属性
IUPAC Name |
1-cyclopropyl-3-[2-(4-methoxyphenyl)ethyl]-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-23-17-8-4-15(5-9-17)10-12-20-19(22)21(16-6-7-16)13-11-18-3-2-14-24-18/h2-5,8-9,14,16H,6-7,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGPUSVWAYMRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

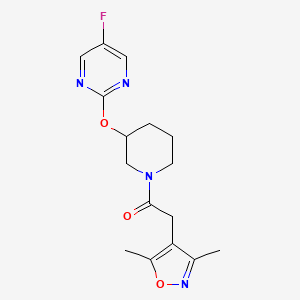
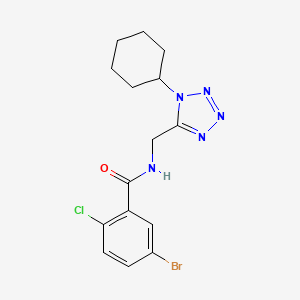
![(7S,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride dihydrate](/img/structure/B2768322.png)
![trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde](/img/structure/B2768323.png)
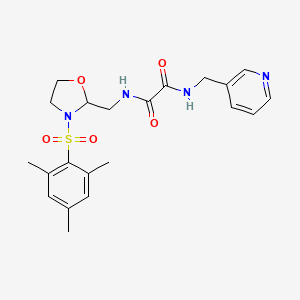
![N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2768325.png)

![3-cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2768333.png)
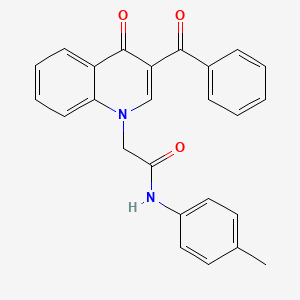
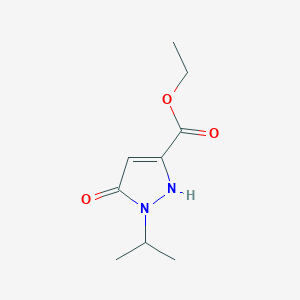
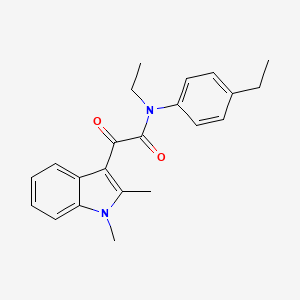
![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)
